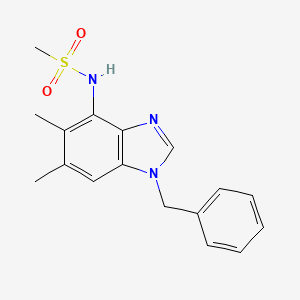![molecular formula C23H23N7O2S2 B2924389 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105198-63-7](/img/structure/B2924389.png)
2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule that contains several functional groups and heterocyclic moieties . It includes a benzimidazole ring, which is a type of heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings . Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and heterocyclic rings. The benzimidazole moiety is a five-membered heterocyclic ring that contains two nitrogen atoms . The thiadiazole ring is another five-membered heterocyclic ring that contains two nitrogen atoms and one sulfur atom. The piperazine ring is a six-membered ring with two nitrogen atoms. The acetyl group is a functional group derived from acetic acid, and the phenyl group is a functional group derived from benzene.Applications De Recherche Scientifique
Benzimidazole Derivatives and Related Compounds
Benzimidazole derivatives, including those that incorporate thiadiazole and piperazine moieties, have been extensively studied for their biological activities. The incorporation of a benzimidazole unit often contributes to a compound's potential therapeutic properties.
Antimicrobial and Antitumor Activities : Compounds with benzimidazole and thiadiazole structures have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis and antimicrobial evaluation of novel 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems have shown significant antimicrobial activity against various microbial strains (Hamama et al., 2017). Additionally, certain benzimidazole derivatives have been investigated for their antitumor activities, indicating the therapeutic potential of these compounds in oncology (Boddu et al., 2018).
Insecticidal Properties : The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been carried out to assess their insecticidal properties against pests such as the cotton leafworm, demonstrating the agricultural applications of these compounds (Fadda et al., 2017).
Piperazine-Containing Compounds
Piperazine units are frequently included in pharmaceutical compounds due to their versatility and beneficial effects on the pharmacokinetic profile of drugs.
Biological Activities : Novel 1,3,4-thiadiazole amide derivatives containing piperazine have been synthesized, with some showing inhibitory effects on pathogens like Xanthomonas campestris, indicating potential for development into plant protection agents (Xia, 2015).
Anticholinesterase and Antimicrobial Effects : Certain piperazine-dithiocarbamate derivatives have been synthesized and evaluated for their anticholinesterase activity, suggesting their potential use in treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are key components in functional molecules used in various applications .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . The presence of two nitrogen atoms in the imidazole ring, one bearing a hydrogen atom and the other being a pyrrole type nitrogen, may contribute to its interaction with its targets .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole in water and other polar solvents may suggest that its action could be influenced by the polarity of its environment .
Propriétés
IUPAC Name |
2-[[5-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2S2/c31-20(25-17-6-2-1-3-7-17)15-33-23-27-26-22(34-23)29-12-10-28(11-13-29)21(32)14-30-16-24-18-8-4-5-9-19(18)30/h1-9,16H,10-15H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIFYPAVDKBEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide](/img/structure/B2924306.png)
![1-[1-(5-phenyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2924309.png)
![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2924311.png)
![Ethyl 2-[2,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2924312.png)

![3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2924315.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2924316.png)
![4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2924317.png)

![7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924322.png)
![2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2924323.png)
![3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B2924324.png)
![(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2924325.png)
